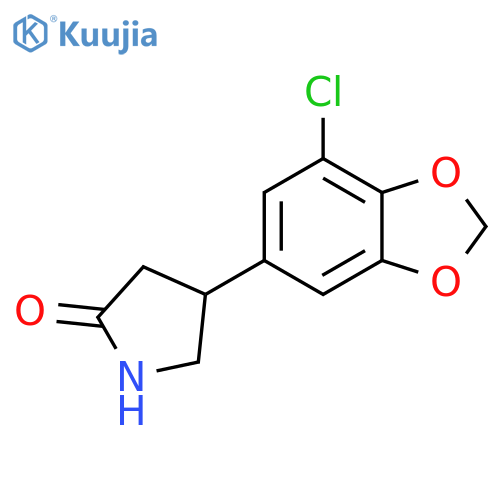Cas no 2229377-90-4 (4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one)
4-(7-クロロ-1,3-ジオキサインダン-5-イル)ピロリジン-2-オンは、複素環式化合物に分類される有機化合物です。この化合物は、ピロリジン-2-オン骨格に7位が塩素化された1,3-ジオキサインダン環が結合した構造を持ちます。分子内に含まれる極性官能基と塩素原子の存在により、高い反応性と生物学的活性が期待されます。特に医薬品中間体や農薬原料としての応用可能性が注目されており、選択的合成反応における有用な構築ブロックとしての利用が検討されています。その特異的な構造は、標的分子設計における多様な修飾を可能にする点が特徴です。

2229377-90-4 structure
商品名:4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one
4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one 化学的及び物理的性質
名前と識別子
-
- 4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one
- 2229377-90-4
- EN300-1989007
-
- インチ: 1S/C11H10ClNO3/c12-8-1-6(7-3-10(14)13-4-7)2-9-11(8)16-5-15-9/h1-2,7H,3-5H2,(H,13,14)
- InChIKey: YKAXVAIVOWJBTB-UHFFFAOYSA-N
- ほほえんだ: ClC1=C2C(=CC(=C1)C1CC(NC1)=O)OCO2
計算された属性
- せいみつぶんしりょう: 239.0349209g/mol
- どういたいしつりょう: 239.0349209g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 299
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1989007-0.5g |
4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one |
2229377-90-4 | 0.5g |
$946.0 | 2023-09-16 | ||
| Enamine | EN300-1989007-10.0g |
4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one |
2229377-90-4 | 10g |
$4236.0 | 2023-05-31 | ||
| Enamine | EN300-1989007-1.0g |
4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one |
2229377-90-4 | 1g |
$986.0 | 2023-05-31 | ||
| Enamine | EN300-1989007-2.5g |
4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one |
2229377-90-4 | 2.5g |
$1931.0 | 2023-09-16 | ||
| Enamine | EN300-1989007-0.05g |
4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one |
2229377-90-4 | 0.05g |
$827.0 | 2023-09-16 | ||
| Enamine | EN300-1989007-0.1g |
4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one |
2229377-90-4 | 0.1g |
$867.0 | 2023-09-16 | ||
| Enamine | EN300-1989007-5.0g |
4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one |
2229377-90-4 | 5g |
$2858.0 | 2023-05-31 | ||
| Enamine | EN300-1989007-0.25g |
4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one |
2229377-90-4 | 0.25g |
$906.0 | 2023-09-16 | ||
| Enamine | EN300-1989007-5g |
4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one |
2229377-90-4 | 5g |
$2858.0 | 2023-09-16 | ||
| Enamine | EN300-1989007-1g |
4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one |
2229377-90-4 | 1g |
$986.0 | 2023-09-16 |
4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one 関連文献
-
Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
-
Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
2229377-90-4 (4-(7-chloro-1,3-dioxaindan-5-yl)pyrrolidin-2-one) 関連製品
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
